Phosphazene base P1-t-Oct (CAS 161118-69-0) is a monomeric, highly sterically hindered Schwesinger superbase characterized by its extreme Brønsted basicity and strictly non-nucleophilic nature. As an uncharged, metal-free liquid reagent, it exhibits exceptional solubility in non-polar and aprotic solvents, distinguishing it from traditional ionic bases. In industrial and advanced laboratory procurement, P1-t-Oct is prioritized as a high-performance organocatalyst for metal-free anionic polymerizations, a lipophilic buffer for solid-state sensor membranes, and a specialized deprotonating agent for sterically demanding organic syntheses where metal contamination or nucleophilic side reactions must be entirely avoided.
Substituting P1-t-Oct with conventional inorganic bases (e.g., KHMDS, LDA) introduces metal cations that compromise the purity of electronic materials and biomedical polymers, while also exhibiting poor solubility in highly apolar matrices. Weaker organic superbases, such as DBU or TMG, lack the thermodynamic driving force required to efficiently capture inert molecules like CO2 or deprotonate weak pronucleophiles, leading to sluggish kinetics and incomplete conversions. Furthermore, substituting with less sterically hindered phosphazenes (e.g., P1-Me or P1-Et) risks nucleophilic attack on sensitive functional groups or polymer chain ends, causing unwanted chain transfer and termination. The specific tert-octyl group in P1-t-Oct provides the required balance of extreme basicity and steric shielding, making it a strict requirement for precision metal-free catalysis .
In the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), organic phosphazene catalysts are evaluated against traditional organometallic initiators. P1-t-Oct demonstrates robust catalytic activity, driving successive monomer conversion even at ultra-low catalyst loadings of less than 100 ppm. In direct contrast, the industry-standard organometallic catalyst, stannous octanoate, is completely inefficient at these low concentrations. This extreme catalytic efficiency allows for the production of high-purity, metal-free polycarbonates suitable for biomedical applications[1].
| Evidence Dimension | Minimum effective catalyst concentration for TMC polymerization |
| Target Compound Data | Maintains significant catalytic activity at <100 ppm |
| Comparator Or Baseline | Stannous octanoate (inefficient/inactive at <100 ppm) |
| Quantified Difference | Enables polymerization at ultra-low concentrations where the standard baseline fails entirely |
| Conditions | Bulk or solution ROP of trimethylene carbonate |
Buyers synthesizing biomedical-grade polymers must select P1-t-Oct to eliminate heavy metal toxicity (tin) while simultaneously reducing overall catalyst loading.
The synthesis of bio-based glycerol carbonate via CO2 capture requires a catalyst capable of rapidly activating the hydroxyl group of glycidol. Kinetic and thermodynamic profiling reveals that P1-t-Oct achieves an exceptionally low activation barrier (ΔG‡) of just 0.1 kcal/mol for CO2 capture, driven by its high Brønsted basicity. A widely used organic base comparator, tetramethylguanidine (TMG), exhibits a significantly higher activation barrier of 11 kcal/mol. This massive reduction in activation energy translates to near-instantaneous CO2 capture, making P1-t-Oct highly effective for high-throughput continuous-flow reactors [1].
| Evidence Dimension | Activation barrier (ΔG‡) for CO2 capture |
| Target Compound Data | 0.1 kcal/mol |
| Comparator Or Baseline | Tetramethylguanidine (TMG) (11 kcal/mol) |
| Quantified Difference | 110-fold reduction in activation energy barrier |
| Conditions | Continuous-flow synthesis of glycerol carbonate from glycidol and CO2 |
Process chemists designing intensified flow systems should procure P1-t-Oct to eliminate kinetic bottlenecks in CO2 fixation, maximizing throughput and yield.
Solid-state optical pCO2 sensors rely on ion-pair formation within hydrophobic polymer matrices (e.g., silicone rubbers). Traditional systems utilize quaternary ammonium ions like tetraoctylammonium hydroxide (TOA+OH−), which introduce inorganic ions that can cause cross-sensitivity to aqueous pH. Replacing the ionic base with the neutral phosphazene base P1-t-Oct allows the formation of a completely metal- and inorganic-ion-free buffer system. This substitution yields a sensor material that is highly soluble in apolar silicones and exhibits zero cross-sensitivity to pH within the 5–9 range, eliminating the need for complex proton-impermeable coatings [1].
| Evidence Dimension | pH cross-sensitivity and coating requirements |
| Target Compound Data | Zero pH cross-sensitivity (pH 5-9) without protective coatings |
| Comparator Or Baseline | TOA+OH− (requires proton-impermeable coatings to prevent pH interference) |
| Quantified Difference | Complete elimination of pH interference and removal of 1 manufacturing step (coating) |
| Conditions | Solid-state silicone rubber pCO2 sensor in aqueous media |
Sensor manufacturers should select P1-t-Oct to simplify device fabrication and improve measurement accuracy in complex biological or marine environments.
In the determination of absolute configuration and enantiomeric excess of carboxylic acids via Lewis pair-enabled 19F NMR spectroscopy, the choice of base is critical for deprotonating the analyte without interfering with the chiral probe. P1-t-Oct was specifically selected over other organic superbases because it produces significantly sharper 19F NMR signals and undergoes clean proton transfer without forming competing nucleophilic adducts. The addition of exactly 1.0 equivalent of P1-t-Oct to the Lewis pair system yields two distinct, highly resolved singlet 19F resonances, allowing for high-fidelity quantification of enantiomers that is unachievable with standard amine bases [1].
| Evidence Dimension | 19F NMR signal sharpness and resolution fidelity |
| Target Compound Data | Yields sharp, baseline-resolved singlet resonances for R and S enantiomers |
| Comparator Or Baseline | Standard amine bases (broadened signals, incomplete deprotonation, or nucleophilic interference) |
| Quantified Difference | Enables unambiguous, high-fidelity enantiodifferentiation with exactly 1.0 equivalent loading |
| Conditions | CDCl3 solvent, Lewis pair complexation with chiral carboxylic acids |
Analytical chemists should procure P1-t-Oct to ensure maximum resolution and reproducibility in advanced NMR-based chiral assays.
Directly leveraging its ability to catalyze ring-opening polymerizations at sub-100 ppm concentrations, P1-t-Oct is a rigorous procurement choice for synthesizing aliphatic polycarbonates (e.g., PTMC) and polyethers. It completely replaces toxic tin-based catalysts, making it essential for producing medical-grade, biodegradable polymers used in drug delivery and tissue engineering[1].
Based on its ultra-low 0.1 kcal/mol activation barrier for CO2 capture, P1-t-Oct is highly effective for intensified continuous-flow reactors. It serves as an efficient homogeneous organocatalyst for converting captured CO2 and epoxides into high-value cyclic carbonates, maximizing space-time yields in green chemistry workflows [2].
Because P1-t-Oct acts as a neutral, highly lipophilic buffer that eliminates pH cross-sensitivity, it is a highly effective procurement choice for manufacturing solid-state optical pCO2 sensors. It allows the active ion-pair dyes to be embedded directly into apolar silicone rubbers without requiring complex proton-impermeable protective coatings [3].
Utilizing its extreme basicity and non-nucleophilic steric profile, P1-t-Oct is highly suited as the deprotonating reagent in Lewis pair-based 19F NMR enantioresolution. It ensures sharp signal resolution and quantitative proton transfer, making it an indispensable reagent for analytical laboratories determining the enantiomeric excess of complex pharmaceutical intermediates [4].
Corrosive